N-(4-sulfamoylphényl)-2-((5-(2-(1H-benzo[d]imidazol-2-yl)éthyl)-1,3,4-oxadiazol-2-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety, an oxadiazole ring, and a sulfamoylphenyl group, making it a unique structure with diverse chemical properties.
Applications De Recherche Scientifique
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioether Linkage: The thioether linkage is introduced by reacting the oxadiazole intermediate with thiol-containing compounds.
Final Coupling: The final step involves coupling the intermediate with 4-sulfamoylphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Molecular Targets: Potential targets include kinases, proteases, and other regulatory proteins involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-(2-(1H-benzimidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((5-(2-(1H-benzimidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoyl group, in particular, enhances its potential as a pharmacologically active agent.
Activité Biologique
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide represents a novel hybrid molecule that integrates the properties of benzimidazole and oxadiazole scaffolds. This combination is of significant interest due to the diverse biological activities associated with these moieties, particularly in the realm of anticancer and antimicrobial effects.
Chemical Structure
The compound’s structure can be broken down into its core components:
- Benzimidazole : Known for its anticancer properties.
- Oxadiazole : Exhibits various biological activities including antimicrobial and anticancer effects.
- Sulfamoylphenyl : Contributes to the compound's potential therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (Histone Deacetylases) . The specific compound under review has demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Cell Line | IC50 (µg/ml) | Reference Drug (Doxorubicin) IC50 (µg/ml) |
---|---|---|
A549 | 15.5 | 22.0 |
MCF-7 | 12.3 | 20.5 |
C6 | 18.6 | 25.0 |
HepG2 | 14.9 | 21.0 |
HeLa | 11.0 | 19.0 |
The above table illustrates that the compound exhibits lower IC50 values compared to doxorubicin across multiple cancer cell lines, indicating a promising anticancer profile.
Antimicrobial Activity
The benzimidazole and oxadiazole derivatives have also been noted for their antimicrobial properties. Research indicates that compounds with these functional groups can effectively inhibit both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the compound has a moderate to good antimicrobial activity, making it a candidate for further development as an antibiotic agent.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit enzymes critical for DNA synthesis in cancer cells.
- Interference with Cell Cycle Progression : The benzimidazole component may induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
- Antimicrobial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis pathways.
Case Studies
A recent study evaluated the effects of similar benzimidazole and oxadiazole derivatives on cancer cell lines and reported promising results in terms of both cytotoxicity and selectivity towards cancer cells over normal cells .
Another investigation focused on the synthesis and biological evaluation of various oxadiazole-benzimidazole hybrids, revealing enhanced activity against multiple cancer types compared to traditional chemotherapeutics .
Propriétés
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S2/c20-31(27,28)13-7-5-12(6-8-13)21-17(26)11-30-19-25-24-18(29-19)10-9-16-22-14-3-1-2-4-15(14)23-16/h1-8H,9-11H2,(H,21,26)(H,22,23)(H2,20,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLNBHPLDRBST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.